Home > Products > Screening Compounds P56687 > 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid - 306730-40-5

4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Catalog Number: EVT-3069734
CAS Number: 306730-40-5
Molecular Formula: C21H30N2O3
Molecular Weight: 358.482
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid (Flobufen)

    Compound Description: Flobufen is a non-steroidal anti-inflammatory drug (NSAID) with dual inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. It has demonstrated anti-inflammatory, analgesic, and immunomodulatory effects in various experimental models. [, ]

    Relevance: Flobufen serves as a crucial structural analog for the target compound, 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. Both compounds share a core structure consisting of a 4-oxobutanoic acid moiety substituted at the 2-position with a 4-methylpiperazin-1-yl group. The key difference lies in the aromatic substituent at the 4-position of the butanoic acid chain. Flobufen possesses a 2',4'-difluorobiphenyl group, while the target compound features a 4-cyclohexylphenyl group. This structural similarity suggests potential overlap in their biological activities and pharmacological profiles. [, ]

Analogs of Flobufen with Double Bonds or 3-Methyl Substituents

    Compound Description: These analogs represent a series of structurally modified derivatives of Flobufen, synthesized to investigate the structure-activity relationships and identify potential improvements in anti-inflammatory activity. The modifications include the introduction of a double bond at various positions within the butanoic acid chain or the addition of a methyl group at the 3-position. []

    Relevance: These analogs highlight the exploration of structural modifications around the core structure shared by Flobufen and the target compound, 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. The presence of the double bond or the 3-methyl substituent alters the flexibility and steric properties of the molecules, potentially influencing their binding affinity and pharmacological activity. While none of these analogs surpassed Flobufen's potency, their development provides valuable insights into the structural requirements for optimal anti-inflammatory activity within this class of compounds. []

(R)-(+)-1-Phenylethylamide Derivative of Flobufen

    Compound Description: This specific derivative of Flobufen incorporates a chiral (R)-(+)-1-phenylethylamide group. The introduction of chirality can significantly influence a molecule's pharmacological activity, as different enantiomers may interact differently with biological targets. []

    Relevance: This derivative emphasizes the potential impact of stereochemistry on the biological activity of compounds related to 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. By studying the activity of different diastereoisomers, researchers can gain a deeper understanding of the structural features required for optimal interaction with biological targets and potentially develop more selective and potent drugs. []

Properties

CAS Number

306730-40-5

Product Name

4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

IUPAC Name

4-(4-cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Molecular Formula

C21H30N2O3

Molecular Weight

358.482

InChI

InChI=1S/C21H30N2O3/c1-22-11-13-23(14-12-22)19(21(25)26)15-20(24)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,16,19H,2-6,11-15H2,1H3,(H,25,26)

InChI Key

GTQYSWJELWJMEW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.